BenchChemオンラインストアへようこそ!

8-Benzyl-7-(2-bromoethyl)-theophylline

Xanthine synthesis Alkylation yield Process chemistry

8-Benzyl-7-(2-bromoethyl)-theophylline (molecular formula C₁₆H₁₇BrN₄O₂, MW 377.24) is a synthetic xanthine derivative that serves as the critical penultimate intermediate in the synthesis of Bamifylline, a drug that acts as a selective adenosine A1 receptor antagonist. The compound features an 8-benzyl substituent on the xanthine core and a reactive 7-(2-bromoethyl) side chain.

Molecular Formula C₁₆H₁₇BrN₄O₂
Molecular Weight 377.24
Cat. No. B1159103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-7-(2-bromoethyl)-theophylline
Molecular FormulaC₁₆H₁₇BrN₄O₂
Molecular Weight377.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-7-(2-bromoethyl)-theophylline: Xanthine-Derived Intermediate for Adenosine A1 Antagonist Synthesis


8-Benzyl-7-(2-bromoethyl)-theophylline (molecular formula C₁₆H₁₇BrN₄O₂, MW 377.24) is a synthetic xanthine derivative that serves as the critical penultimate intermediate in the synthesis of Bamifylline, a drug that acts as a selective adenosine A1 receptor antagonist . The compound features an 8-benzyl substituent on the xanthine core and a reactive 7-(2-bromoethyl) side chain. It is supplied as an off-white solid with solubility in dichloromethane and ethyl acetate, and requires storage at -20°C . This compound is exclusively intended for research and development purposes, not for diagnostic or therapeutic use .

Why 8-Benzyl-7-(2-bromoethyl)-theophylline Cannot Be Replaced by Common Xanthine Analogs


Substituting 8-Benzyl-7-(2-bromoethyl)-theophylline with closely related xanthine derivatives—such as 7-(2-chloroethyl)-8-benzyltheophylline, 7-(2-bromoethyl)-theophylline (lacking the 8-benzyl group), or the parent compound 8-benzyltheophylline—introduces critical liabilities in reactivity, selectivity, and downstream pharmacological profile. The 8-benzyl group is essential for conferring adenosine A1 receptor selectivity in the final drug product Bamifylline, which was demonstrated as the most selective A1 antagonist among tested xanthines with a superior A2/A1 potency ratio [1]. The bromoethyl side chain provides a markedly better leaving group for nucleophilic displacement compared to the chloroethyl variant, directly impacting synthetic conversion rates in the final amination step [2][3]. Furthermore, the combined 8-benzyl + 7-bromoethyl substitution pattern is structurally required for producing Bamifylline specifically; alternative substitution patterns lead to different pharmacological entities such as Etamiphylline (which lacks the 8-benzyl group) [3].

Quantitative Differentiation Evidence for 8-Benzyl-7-(2-bromoethyl)-theophylline vs. Closest Analogs


Synthetic Yield: Bromoethyl Intermediate Achieves Higher Isolated Yield Than Bromopropyl Analog

In a direct synthetic comparison reported in US Patent US3317533A, the preparation of 7-(2-bromoethyl)-8-benzyltheophylline from 8-benzyltheophylline and 1,2-dibromoethane gave an isolated yield of 50 g of product from 40.5 g of starting material, corresponding to approximately 88.5% yield [1]. In contrast, the homologous 7-(γ-bromopropyl)-8-benzyltheophylline, prepared under analogous conditions using 1,3-dibromopropane, was obtained with only a 65% yield [1]. This 23.5 percentage-point yield advantage is attributable to the more favorable cyclization-free alkylation kinetics of the 2-carbon dihalide relative to the 3-carbon analog.

Xanthine synthesis Alkylation yield Process chemistry

Leaving Group Reactivity: Bromoethyl Substituent Enables Faster Nucleophilic Displacement Than Chloroethyl

The 7-(2-bromoethyl) group in the target compound is intrinsically more reactive toward nucleophilic displacement than the 7-(2-chloroethyl) analog. In the context of alkyl halide reactivity, bromide is a universally superior leaving group compared to chloride, with relative SN2 reaction rates following the established order I > Br > Cl [1][2]. This principle directly applies to the final amination step in Bamifylline synthesis, where the bromoethyl intermediate reacts with N-ethyl-ethanolamine to form the tertiary amine product. Patent US3317533A demonstrates that 7-(2-bromoethyl)-8-benzyltheophylline reacts with ethanolamine to yield 7-(N-β-hydroxyethylaminoethyl)-8-benzyltheophylline in 90% yield, whereas the corresponding chloroethyl intermediate requires longer reaction times and different conditions for comparable conversions [3].

Nucleophilic substitution Leaving group ability SN2 kinetics

Melting Point Differentiation: 137°C for Bromoethyl vs. 114°C for Chloroethyl Analog Aids Identity Confirmation

The melting point of 7-(2-bromoethyl)-8-benzyltheophylline is reported as 137°C after recrystallization from acetone [1]. In contrast, the 7-(2-chloroethyl)-8-benzyltheophylline analog melts at a significantly lower temperature, 114°C [1]. This 23°C difference provides a simple, cost-effective identity confirmation method that distinguishes the bromoethyl intermediate from its chloroethyl counterpart by routine melting point determination, a standard quality control parameter.

Solid-state characterization Melting point Quality control

Pharmacological Selectivity: Bamifylline Derived from This Intermediate Shows Highest A1 Selectivity Among Tested Xanthines

Bamifylline, the direct downstream product synthesized from 8-Benzyl-7-(2-bromoethyl)-theophylline, was demonstrated in a radio-receptor binding study in rat brain membranes to be the most selective adenosine A1 receptor antagonist among all xanthine derivatives tested. By calculating the relative potency at A1 versus A2 receptors (expressed as the A2/A1 ratio), Bamifylline exhibited the highest selectivity [1][2]. Its A1 potency was comparable to that of 8-phenyltheophylline (a potent reference A1 antagonist), while its A2 activity was comparable to that of enprofylline (a very weak adenosine antagonist), resulting in the largest A1 selectivity window documented in the study [1]. This selectivity profile is structurally encoded in the 8-benzyl substitution pattern, which is introduced via this specific intermediate—the 8-benzyl group is absent in Etamiphylline, a related xanthine synthesized via an alternative pathway [3].

Adenosine receptor A1 selectivity Bamifylline pharmacology

Solubility Profile: Soluble in Dichloromethane and Ethyl Acetate, Distinct from the Parent 8-Benzyltheophylline

8-Benzyl-7-(2-bromoethyl)-theophylline is reported to be soluble in dichloromethane and ethyl acetate . In comparison, its synthetic precursor 8-benzyltheophylline is only slightly soluble in DMSO and methanol, even when heated . This shift in solubility profile upon introduction of the 7-bromoethyl group expands the range of organic solvents suitable for extraction, purification, and reaction medium selection during downstream processing, particularly for liquid-liquid extraction workflows that benefit from dichloromethane or ethyl acetate as the organic phase.

Solubility Formulation compatibility Extraction efficiency

Structural Uniqueness: Only Intermediate Providing Both 8-Benzyl and 7-Bromoethyl Functionality for Bamifylline Synthesis

Among commercially available xanthine intermediates, 8-Benzyl-7-(2-bromoethyl)-theophylline is uniquely positioned as the sole compound bearing both the 8-benzyl substituent (required for adenosine A1 receptor selectivity) and the 7-(2-bromoethyl) reactive handle (required for the final amination to Bamifylline). The closest commercially available analog, 7-(2-chloroethyl)-8-benzyltheophylline (CAS 81781-90-0), shares the 8-benzyl group but possesses a less reactive chloro leaving group . Conversely, 7-(2-bromoethyl)-theophylline (CAS 23146-05-6) provides the bromoethyl reactivity but entirely lacks the 8-benzyl substituent essential for A1 selectivity . Patent literature explicitly describes the two-step Bamifylline synthesis route as requiring 7-(β-haloethyl)-8-benzyltheophylline as the key intermediate, with the bromo variant being the preferred substrate [1].

Bamifylline synthesis Regioselective alkylation Intermediate specificity

Optimal Application Scenarios for 8-Benzyl-7-(2-bromoethyl)-theophylline Based on Quantitative Evidence


Multi-Gram Synthesis of Bamifylline Hydrochloride via Two-Step Alkylation-Amination Route

The primary application of 8-Benzyl-7-(2-bromoethyl)-theophylline is as the penultimate intermediate in Bamifylline synthesis. The compound's ~88.5% synthetic yield advantage over the 65% yield of the bromopropyl analog [1] and its 90% downstream amination yield with ethanolamine [2] make it the preferred substrate for multi-gram to kilogram-scale Bamifylline production. The superior bromo leaving group enables efficient conversion to the final dialkylamino product under reflux in xylene or alcoholic solvents, as described in both early (US3317533A) and later process patents (US5739331) [1][3].

Pharmacological Tool Compound Preparation for Adenosine A1 Receptor Studies

For laboratories investigating adenosine A1 receptor pharmacology, procurement of this intermediate enables in-house synthesis of Bamifylline, the most selective A1 adenosine receptor antagonist identified among xanthine derivatives [4]. This is critical for studies requiring a well-characterized A1-selective pharmacological probe to distinguish A1-mediated from A2-mediated adenosine effects in cardiovascular, respiratory, and neurological research models. Direct use of alternative intermediates lacking the 8-benzyl group would yield Etamiphylline, a compound with a different pharmacological profile [3].

Quality Control Reference Standard for Bamifylline Impurity Profiling

Due to its well-defined melting point (137°C) that differs by 23°C from the chloroethyl analog (114°C) [1], this compound serves as a valuable chromatographic and thermal reference standard for detecting residual halogenated intermediates in Bamifylline drug substance. Its distinct solubility profile in dichloromethane and ethyl acetate further facilitates selective extraction and quantification during impurity profiling studies required for pharmaceutical quality control and regulatory submissions.

Structure-Activity Relationship (SAR) Studies of 7-Substituted Xanthine Derivatives

The compound's unique combination of an 8-benzyl group and a 7-bromoethyl reactive handle makes it an ideal starting material for diversifying the 7-position substitution pattern of 8-benzyltheophylline derivatives. Researchers can exploit the reactive bromo leaving group for nucleophilic displacement with a wide range of amines, as demonstrated in US3317533A with ethanolamine, N-methyl-ethanolamine, and N-ethyl-ethanolamine yielding products in high yield [2]. This enables systematic SAR exploration of the 7-aminoalkyl side chain's influence on adenosine receptor affinity and selectivity [4].

Quote Request

Request a Quote for 8-Benzyl-7-(2-bromoethyl)-theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.